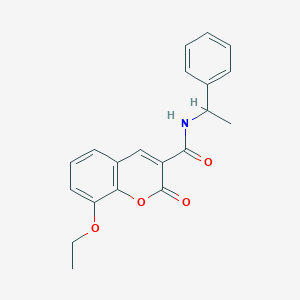

8-ethoxy-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

8-ethoxy-2-oxo-N-(1-phenylethyl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-3-24-17-11-7-10-15-12-16(20(23)25-18(15)17)19(22)21-13(2)14-8-5-4-6-9-14/h4-13H,3H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIUBJMAJQLKHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC(C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide typically involves the following steps:

Formation of the chromene core: This can be achieved through a cyclization reaction of suitable precursors under acidic or basic conditions.

Introduction of the ethoxy group: This step involves the ethoxylation of the chromene core using ethylating agents such as ethyl iodide or ethyl bromide in the presence of a base.

Formation of the carboxamide group: The carboxamide group can be introduced through an amidation reaction using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

Substitution: The ethoxy group or other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Potential therapeutic agent for various diseases due to its biological activities.

Industry: Used in the development of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 8-ethoxy-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit certain enzymes involved in disease processes.

Receptor binding: It may bind to specific receptors, modulating their activity.

Signal transduction pathways: The compound may affect various signaling pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Substituent Variations on the Chromene Ring

- 8-Methoxy analogs: 8-Methoxy-2-oxo-N-[(pyridin-2-yl)methyl]-2H-chromene-3-carboxamide (): Replacing the ethoxy group with methoxy reduces steric hindrance but may decrease lipophilicity. 8-Methoxy-2-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide (): Incorporation of a thiophene-containing piperidine group adds heterocyclic complexity, which could modulate receptor selectivity .

Variations in the Amide Substituent

- N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide (): The 4-methoxyphenethyl group provides a less bulky substituent compared to 1-phenylethyl, possibly reducing steric hindrance in synthesis and improving yield .

- N-(1-Phenylethyl)carbamoyl boronic acids (): Bulkier analogs like (R)-(3,5-dimethyl-4-((1-phenylethyl)carbamoyl)phenyl)-boronic acid (9c) demonstrate that increased steric effects can complicate synthesis but improve isomer purity .

Pharmacological and Physicochemical Properties

- Steric Effects : The 1-phenylethyl group may hinder interactions with flat binding pockets (e.g., kinase ATP sites) compared to smaller substituents like pyridinylmethyl .

- Electronic Effects : Electron-withdrawing groups (e.g., 4-fluorophenyl in ) could polarize the amide bond, altering hydrogen-bonding capacity .

Biological Activity

8-ethoxy-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene class, known for its diverse biological activities and potential therapeutic applications. Research into this compound has highlighted its mechanisms of action, including enzyme inhibition and receptor binding, which contribute to its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various disease processes, potentially affecting metabolic pathways.

- Receptor Binding : It has the potential to bind to particular receptors, modulating their activity and influencing physiological responses.

- Signal Transduction Pathways : The compound may interact with multiple signaling pathways, leading to therapeutic effects in various biological systems.

Antioxidant Activity

Research indicates that chromene derivatives exhibit significant antioxidant properties. The antioxidant activity of this compound has been evaluated using assays such as DPPH and FRAP, which measure the ability of compounds to scavenge free radicals and reduce oxidants, respectively. These properties suggest potential applications in preventing oxidative stress-related diseases .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various cancer cell lines, including human epithelial colorectal adenocarcinoma (Caco2) cells. Studies indicate that this compound exhibits selective cytotoxicity, which is correlated with its structural properties. The compound's ability to induce apoptosis in cancer cells while sparing normal cells highlights its potential as an anticancer agent .

Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Coumarins | Antioxidant, anticancer | Enzyme inhibition |

| Flavonoids | Anti-inflammatory, antioxidant | Receptor modulation |

| Benzopyrans | Anticancer | Signal transduction |

This comparison illustrates the unique properties of this compound due to its specific substituents, which may confer distinct biological activities compared to other chromene derivatives .

Case Study 1: Tyrosinase Inhibition

In a study focusing on tyrosinase inhibitors, compounds structurally related to this compound demonstrated potent inhibitory effects against mushroom tyrosinase. This suggests potential applications in skin whitening and pigmentation disorders. The IC50 values for related compounds were significantly lower than those for standard inhibitors like kojic acid, indicating enhanced efficacy .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of chromene derivatives revealed that this compound exhibited selective cytotoxicity against various cancer cell lines. The study utilized a range of concentrations and treatment durations, showing that the compound effectively reduced cell viability in a dose-dependent manner without affecting normal cell lines significantly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.